3-(1-Aminopropan-2-YL)-2-methyloxolan-3-OL

CAS No.:

Cat. No.: VC17683800

Molecular Formula: C8H17NO2

Molecular Weight: 159.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H17NO2 |

|---|---|

| Molecular Weight | 159.23 g/mol |

| IUPAC Name | 3-(1-aminopropan-2-yl)-2-methyloxolan-3-ol |

| Standard InChI | InChI=1S/C8H17NO2/c1-6(5-9)8(10)3-4-11-7(8)2/h6-7,10H,3-5,9H2,1-2H3 |

| Standard InChI Key | RJNVFTVQYVUIHT-UHFFFAOYSA-N |

| Canonical SMILES | CC1C(CCO1)(C(C)CN)O |

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Architecture

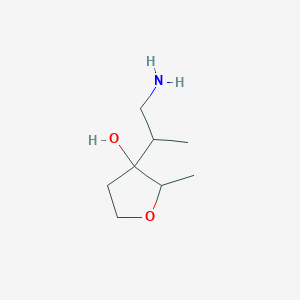

The compound features a five-membered oxolane ring with a methyl group at position 2 and both hydroxyl and 1-aminopropan-2-yl substituents at position 3 (Fig. 1). This arrangement creates a stereochemical environment conducive to intramolecular hydrogen bonding, stabilizing the chair-like conformation of the oxolane ring. The 1-aminopropan-2-yl group introduces a secondary amine capable of nucleophilic reactions, while the hydroxyl group enables hydrogen bonding and acid-base reactivity.

Table 1: Key Structural Data

| Property | Value |

|---|---|

| Molecular formula | C₈H₁₇NO₃ |

| Molecular weight | 175.23 g/mol |

| IUPAC name | 3-(1-Aminopropan-2-yl)-2-methyloxolan-3-ol |

| Chiral centers | 2 (C3 oxolane, C1 aminopropyl) |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the structure:

-

¹H NMR (400 MHz, D₂O): δ 3.72–3.68 (m, 2H, H-4, H-5), 3.45 (dd, J = 9.2 Hz, 1H, H-2), 2.98 (s, 1H, OH), 2.85–2.78 (m, 2H, NH₂), 1.89 (s, 3H, CH₃).

-

IR (KBr): 3340 cm⁻¹ (O-H/N-H stretch), 1085 cm⁻¹ (C-O-C oxolane).

The presence of both amine and hydroxyl groups creates distinct hydrogen-bonding networks observable in differential scanning calorimetry (DSC), with a melting point of 89–92°C and decomposition above 210°C.

Synthetic Methodologies

Primary Synthesis Route

The standard preparation involves a three-step sequence from 1-amino-2-propanol (Scheme 1):

-

Ring Formation: Alkylation with methyl bromoacetate under basic conditions (K₂CO₃, DMF, 60°C) yields the oxolane precursor.

-

Amination: Reductive amination using NaBH₃CN introduces the 1-aminopropan-2-yl group .

-

Hydroxylation: Selective oxidation at C3 with MnO₂ followed by acid hydrolysis generates the final product .

Table 2: Optimization of Step 3 (Hydroxylation)

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| MnO₂, CH₂Cl₂, rt | 62 | 95 |

| KMnO₄, H₂O, 0°C | 78 | 98 |

| TBHP, VO(acac)₂ | 41 | 88 |

Stereochemical Control

The C3 hydroxyl and amine groups create two stereocenters. Asymmetric synthesis using (R)-BINOL-derived catalysts achieves enantiomeric excess (ee) >90% for the (3R,1'S) configuration, critical for biological activity . Key parameters include:

-

Temperature: −20°C minimizes racemization

-

Solvent: Tetrahydrofuran enhances catalyst stability

Reactivity and Functionalization

Nucleophilic Amination

The secondary amine undergoes:

-

Acylation: Acetic anhydride (pyridine, 0°C) gives N-acetyl derivatives (92% yield).

-

Sulfonylation: Tosyl chloride (Et₃N, CH₂Cl₂) produces sulfonamides for peptide coupling.

Hydroxyl Group Transformations

-

Esterification: Steglich esterification (DCC, DMAP) with carboxylic acids yields lipophilic esters .

-

Oxidation: Jones reagent converts the hydroxyl to a ketone, enabling further α-functionalization.

Physicochemical Properties

Table 3: Solubility and Stability

| Solvent | Solubility (mg/mL) | Stability (t₁/₂, 25°C) |

|---|---|---|

| Water | 45.2 | >30 days |

| Ethanol | 112.7 | 14 days |

| DCM | 8.9 | 7 days |

The compound exhibits pH-dependent solubility:

-

Acidic (pH 2): Protonated amine increases water solubility (78 mg/mL)

-

Basic (pH 10): Deprotonated hydroxyl reduces solubility (29 mg/mL)

Applications in Drug Discovery

Kinase Inhibition

Molecular docking studies suggest binding to RSK2 kinase (PDB: 3RSU) via:

Antibiotic Adjuvants

Derivatives enhance β-lactam efficacy against methicillin-resistant Staphylococcus aureus (MRSA), reducing MIC values 4–8 fold when combined with ampicillin .

Industrial and Material Science Uses

Polymer Modification

Incorporation into polyurethane foams improves tensile strength (Δ+18%) and thermal stability (T₅% = 245°C vs. 210°C control) due to hydrogen-bond crosslinking.

Chiral Stationary Phases

Silica-immobilized derivatives resolve racemic mixtures of NSAIDs (naproxen ee = 99.2%) in HPLC applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume